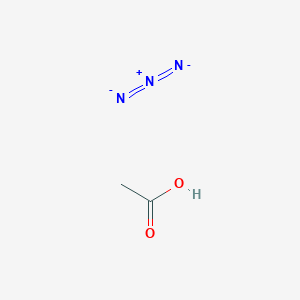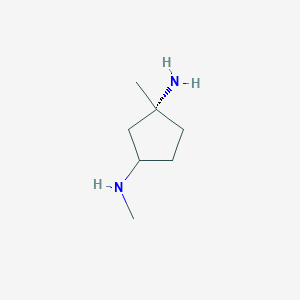
Azide Acetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Azide Acetic Acid can be synthesized through the reaction of chloroacetic acid with sodium azide. The reaction typically occurs in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) under mild conditions. The general reaction scheme is as follows:
ClCH2COOH+NaN3→N3CH2COOH+NaCl
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, its industrial production is less common due to the hazardous nature of azides. the same principles apply, with scaled-up reactions and stringent safety protocols to handle the reactive azide intermediates.
Analyse Chemischer Reaktionen
Types of Reactions: Azide Acetic Acid undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Reduction Reactions: this compound can be reduced to amino acetic acid using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Rearrangement Reactions: The compound can undergo the Curtius rearrangement, where the azide group is converted to an isocyanate intermediate, which can further react to form amines or other derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).
Rearrangement: Heat or acid catalysts to facilitate the Curtius rearrangement.
Major Products:
Amino Acetic Acid: Formed through reduction.
Isocyanates and Amines: Formed through rearrangement reactions.
Wissenschaftliche Forschungsanwendungen
Azide Acetic Acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various nitrogen-containing compounds, including heterocycles and amines.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules due to its ability to undergo click reactions with alkynes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and explosives.
Wirkmechanismus
The mechanism of action of Azide Acetic Acid primarily involves its reactivity as an azide. The azide group can participate in nucleophilic substitution, reduction, and rearrangement reactions, leading to the formation of various products. In biological systems, the azide group can undergo click chemistry reactions, enabling the labeling and tracking of biomolecules.
Vergleich Mit ähnlichen Verbindungen
Azidoformic Acid: Similar in structure but contains a formic acid moiety instead of acetic acid.
Azidobenzene: Contains an azide group attached to a benzene ring.
Azidomethane: Contains an azide group attached to a methane moiety.
Uniqueness: Azide Acetic Acid is unique due to its combination of the azide group with the acetic acid moiety, providing a versatile compound for various chemical transformations and applications. Its ability to undergo multiple types of reactions, including nucleophilic substitution, reduction, and rearrangement, makes it a valuable compound in synthetic chemistry.
Eigenschaften
Molekularformel |
C2H4N3O2- |
|---|---|
Molekulargewicht |
102.07 g/mol |
IUPAC-Name |
acetic acid;azide |
InChI |
InChI=1S/C2H4O2.N3/c1-2(3)4;1-3-2/h1H3,(H,3,4);/q;-1 |
InChI-Schlüssel |
AVJYMJJJBRIKJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.[N-]=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-(3-Chloropropyl)-5-oxopyrrolidin-2-yl]methyl 4-nitrobenzenesulfonate](/img/structure/B14792561.png)
![N-(3-aminopropyl)-N-[1-(7-chloro-4-oxo-4aH-quinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide](/img/structure/B14792563.png)

![5,5,5-Trifluoro-4-[(4-fluorophenyl)amino]pentanoic acid](/img/structure/B14792575.png)

![5-(4-Fluoro-phenyl)-7-methyl-8-oxo-7,8-dihydro-[1,7]naphthyridine-6-carbaldehyde](/img/structure/B14792592.png)
![(2S)-2-amino-3-hydroxy-N-[2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]propanamide](/img/structure/B14792597.png)

![2-[4-[phenyl-[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]acetic acid](/img/structure/B14792610.png)


![Piperazine, 1-acetyl-4-[4-[[4-(4-chlorophenyl)-2-pyrimidinyl]amino]benzoyl]-](/img/structure/B14792632.png)
